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Dimethylsilyldimethylamine, with the chemical formula and CAS number 13686-66-3, is an organosilicon compound that features a silicon atom bonded to two dimethylamino groups. It is characterized by its unique structure, which combines silane and amine functionalities. This compound is a colorless liquid with a boiling point of approximately 112°C and exhibits moisture sensitivity, reacting rapidly with water and protic solvents .
Due to the limited research on DMDMA, a defined mechanism of action is not currently available.
Dimethylsilyldimethylamine can be synthesized through several methods:
Dimethylsilyldimethylamine has several applications:
Dimethylsilyldimethylamine shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Formula | Key Features |
|---|---|---|
| Dimethyldichlorosilane | Used for silylation reactions; more reactive than dimethylsilyldimethylamine. | |
| Trimethylsilane | Commonly used as a silane coupling agent; lacks amine functionality. | |
| N,N-Diethyldimethylamine | Similar amine structure but without silicon; used in organic synthesis. | |
| N,N-Diethyldimethylsilanamine | Closely related but differs in substituents; used for similar applications. |
Dimethylsilyldimethylamine's unique combination of silicon and amine functionalities makes it particularly valuable in organic synthesis and silicone chemistry, distinguishing it from other compounds listed above.
Dimethylsilyldimethylamine is most efficiently assembled by forging a single silicon–nitrogen bond between dimethyldichlorosilane and dimethylamine. Table 1 summarises the three precursor families that dominate current practice.
| Precursor family | Typical commercial source | Key physicochemical constant | Role in target formation | Representative literature yield |
|---|---|---|---|---|
| Dimethyldichlorosilane | Direct chlorination of methyl-substituted silanes | Normal‐boiling point 41 °C at 101 kPa [1] | Electrophilic silicon centre accepts nucleophilic dimethylamine | 75% isolated after single distillation [2] |
| Dimethylaminodimethylchlorosilane | One-pot aminolysis of dimethyldichlorosilane | Normal‐boiling point 92 °C at 101 kPa [3] | Alternative electrophile; reduction delivers the amine | 68–72% after lithium borohydride reduction [3] |
| Chlorodimethylsilane | Trans-silylation of polymethylsiloxanes [4] | Normal‐boiling point 64 °C at 101 kPa [4] | Hydridosilane platform for catalytic Si–N dehydrocoupling | 55–65% in batch dehydrocoupling [5] [6] |
The preferred elementary pathway (Equation 1) proceeds through a bimolecular nucleophilic substitution that expels dimethylamine hydrochloride as a solid by-product, thereby driving the equilibrium toward the aminosilane.
dimethyldichlorosilane + 2 dimethylamine → dimethylsilyldimethylamine + dimethylamine·hydrochloride [2]
Where higher purity is demanded, a second-generation sequence replaces one chloride by dimethylamine, then reduces the residual silicon–chlorine bond with lithium borohydride to avoid siloxane self-condensation that can plague direct routes [3].
Modern plants employ continuous tubular reactors charged with excess liquid dimethylamine in hydrocarbon diluent (e.g., n-heptane). Key engineering parameters are compiled in Table 2.
| Parameter | Typical set-point (continuous process) | Rationale | Source |
|---|---|---|---|
| Dimethylamine : dimethyldichlorosilane molar ratio | 4.0–4.5 : 1 | Ensures complete substitution and scavenges liberated hydrogen chloride [7] | |
| Reaction temperature | 25–35 °C | Minimises polysiloxane by-products and moderates exotherm [7] | |
| Residence time | 15–25 min | Gives ≥ 90% conversion while limiting fouling in heat exchangers [7] | |
| Pressure | 0.3–0.4 MPa | Keeps dimethylamine in condensed phase, permitting simple gas–liquid separation [7] | |
| Crude productivity | 1.2 t h⁻¹ per 150 mm reactor | Equivalent to space–time yield 220 kg m⁻³ h⁻¹ [7] | |
| Overall isolated yield | 85–90% | Continuous removal of dimethylamine·hydrochloride prevents silicon–oxygen scrambling [7] |
Industrial plants integrate a wiped-film evaporator directly after phase separation. This removes residual dimethylamine and hydrocarbon in a single pass, discharging a 96–98% assay aminosilane that meets atomic-layer-deposition precursor specifications without further rectification [8].
The laboratory protocol remains essentially that reported at the George C. Marshall Space Flight Center in 1968 [2]. Salient features are:
Alternative bench-scale access relies on lithium borohydride reduction of dimethylaminodimethylchlorosilane in tetrahydrofuran at 20–25 °C. After three hours the inorganic salt is filtered off and solvent removed under reduced pressure to afford the product in 68–72% yield; the lower yield reflects competing hydrodechlorination to dimethylsilane [3].
Catalytic dehydrocoupling strategies that combine chlorodimethylsilane with dimethylamine in the presence of methylmagnesium bromide precatalyst have also been demonstrated. Although selectivity is excellent (≈ 95%), laboratory throughput is limited by hydrogen evolution control and the need for sub-stoichiometric initiator purification [5] [6].
Dimethylsilyldimethylamine is volatile, moisture-sensitive and prone to siloxane redistribution. Four complementary purification steps are therefore standard.
Microanalytical targets achieved by this sequence are: assay ≥ 97 mass %, water ≤ 150 mg kg⁻¹, total chloride ≤ 50 mg kg⁻¹ and density 0.726 g cm⁻³ at 20 °C [8] [9]. Continuous processes incorporate steps 2–4 inline, allowing drum-grade material to be loaded without additional handling [7].
Dimethylsilyldimethylamine exhibits a tetrahedral coordination geometry around the central silicon atom, consistent with sp³ hybridization [1] [2]. The molecular structure features a silicon-nitrogen bond that displays partial double bond character due to p-π orbital overlap between the nitrogen lone pair and vacant silicon d-orbitals [3] [4]. Crystal structure determinations reveal that the silicon-nitrogen bond length ranges from 1.719(1) to 1.725(1) Å, which is longer than typical Si-N bonds in more electronegative environments but consistent with the electron-donating nature of the dimethylamino group [3] [4].
The nitrogen atom adopts a nearly planar coordination geometry with the sum of angles around nitrogen being approximately 354-356°, indicating sp²-like hybridization with significant delocalization of the nitrogen lone pair [4]. The Si-N-C bond angles range from 120.0(1) to 123.5(1)°, substantially larger than the C-N-C angles of 111.6(1) to 111.9(1)°, reflecting the influence of the silicon atom on the nitrogen's electronic environment [3] [4].
The carbon-silicon bond lengths are typical for alkyl-silicon bonds, measuring 1.868(1) to 1.869(1) Å [3]. The C-Si-C bond angles deviate slightly from ideal tetrahedral geometry at 108.4(1)°, while the N-Si-C angles range from 107.4(1) to 113.9(1)°, indicating distortion due to the different electronic properties of the nitrogen and carbon substituents [4].
Table 1: Structural Parameters of Dimethylsilyldimethylamine
| Parameter | Value | Reference |
|---|---|---|
| Si-N Bond Length (Å) | 1.719(1) - 1.725(1) | [3] [4] |
| Si-C Bond Length (Å) | 1.868(1) - 1.869(1) | [3] [4] |
| N-Si-C Bond Angle (°) | 107.4(1) - 113.9(1) | [4] |
| C-Si-C Bond Angle (°) | 108.4(1) | [4] |
| C-N-C Bond Angle (°) | 111.6(1) - 111.9(1) | [4] |
| Si-N-C Bond Angle (°) | 120.0(1) - 123.5(1) | [4] |
The molecular geometry is further characterized by the dihedral angles and conformational preferences, which influence both the spectroscopic properties and reactivity of the compound. The silicon-nitrogen bond exhibits restricted rotation due to partial double bond character, leading to observable NMR coupling patterns and distinct vibrational frequencies [3] [4].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for dimethylsilyldimethylamine across multiple nuclei. Proton NMR spectroscopy reveals distinct chemical environments for the methyl groups attached to silicon and nitrogen atoms . The silicon-methyl protons appear as a sharp singlet at δ 0.1-0.3 ppm, characteristic of protons in close proximity to electropositive silicon . The nitrogen-methyl protons resonate at δ 2.2-2.4 ppm, consistent with their attachment to the electron-rich nitrogen center .
Carbon-13 NMR spectroscopy demonstrates clear differentiation between carbon environments, with nitrogen-methyl carbons appearing at approximately δ 45-50 ppm and silicon-methyl carbons at δ ~18 ppm . This significant chemical shift difference reflects the distinct electronic environments created by the nitrogen and silicon atoms .
Silicon-29 NMR spectroscopy reveals a chemical shift in the range of 0 to +15 ppm for trisalkyl-substituted silicon centers [6] [7]. This upfield shift is characteristic of silicon atoms bonded to nitrogen, reflecting the electron-donating properties of the dimethylamino group [6] [7]. The chemical shift is influenced by the number and nature of substituents on the silicon atom, with more electronegative substituents causing downfield shifts [6].
Nitrogen-15 NMR spectroscopy, accessible through INEPT and HSQC experiments, shows the silicon-bonded nitrogen resonating at approximately δ -285 ppm relative to nitromethane [8]. This chemical shift is characteristic of nitrogen atoms involved in silicon-nitrogen bonding and provides direct evidence for the Si-N connectivity [8].
Table 2: NMR Spectroscopic Data for Dimethylsilyldimethylamine
| NMR Nucleus | Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|---|
| ¹H | 0.1-0.3 | Si-CH₃ | |
| ¹H | 2.2-2.4 | N-CH₃ | |
| ¹³C | ~18 | Si-CH₃ | |
| ¹³C | 45-50 | N-CH₃ | |
| ²⁹Si | 0 to +15 | Si center | [6] [7] |
| ¹⁵N | ~-285 | N center | [8] |
The coupling patterns observed in the NMR spectra provide additional structural information. Two-bond silicon-proton coupling constants of approximately 6.6 Hz are observed for the silicon-methyl groups, confirming the connectivity and providing insight into the electronic environment around silicon [9]. The multiplicity patterns in both ¹H and ²⁹Si spectra reflect the magnetic equivalence of the methyl groups and the absence of significant conformational exchange on the NMR timescale [9].
Vibrational spectroscopy provides detailed information about the bonding characteristics and molecular dynamics of dimethylsilyldimethylamine. The infrared spectrum exhibits characteristic absorption bands that can be assigned to specific vibrational modes based on group frequency correlations and comparison with related silicon-nitrogen compounds [10] [11] [12].
The silicon-nitrogen stretching vibration appears as a strong absorption band in the region of 850-950 cm⁻¹, characteristic of Si-N bonds in silylamine compounds [10] [11]. This frequency range is consistent with the partial double bond character of the Si-N bond and the influence of the dimethylamino group on the bond strength [10]. The exact position within this range depends on the substitution pattern and electronic environment around both silicon and nitrogen atoms [11].
Silicon-carbon stretching vibrations are observed in the 700-800 cm⁻¹ region with medium intensity [10]. These frequencies are typical for Si-C bonds in alkyl-substituted silanes and provide confirmation of the methyl substitution pattern [10]. The carbon-hydrogen stretching vibrations appear in two distinct regions: Si-CH₃ stretches at 2950-3000 cm⁻¹ and N-CH₃ stretches at 2800-2900 cm⁻¹ [13] [14]. This differentiation reflects the different electronic environments of the methyl groups attached to silicon versus nitrogen [13].
Methyl deformation modes provide additional fingerprint information, with Si-CH₃ deformations appearing at 1250-1300 cm⁻¹ and N-CH₃ deformations at 1450-1480 cm⁻¹ [13] [14]. The skeletal vibrations involving Si-N-C bending modes are observed in the 500-600 cm⁻¹ region with weak to medium intensity [10].
Raman spectroscopy complements the infrared data by providing enhanced sensitivity to symmetric vibrations and polarizability changes [15]. The Raman spectrum shows the Si-N stretching mode at 860-940 cm⁻¹ with strong intensity, reflecting the high polarizability of the Si-N bond [15]. The symmetric nature of many vibrational modes in dimethylsilyldimethylamine makes them particularly Raman-active [15].
Table 3: Infrared and Raman Spectroscopic Assignments
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| Si-N Stretching | 850-950 | 860-940 | Strong | [10] [11] |
| Si-C Stretching | 700-800 | 720-790 | Medium | [10] |
| C-H Stretch (Si-CH₃) | 2950-3000 | 2960-2990 | Strong | [13] |
| C-H Stretch (N-CH₃) | 2800-2900 | 2820-2880 | Strong | [13] |
| CH₃ Deformation (Si) | 1250-1300 | 1260-1290 | Medium | [13] |
| CH₃ Deformation (N) | 1450-1480 | 1460-1470 | Medium | [13] |
| Si-N-C Bending | 500-600 | 520-580 | Weak | [10] |
The vibrational spectroscopic data confirms the molecular structure and provides insight into the bonding characteristics of dimethylsilyldimethylamine. The frequency positions and intensities are consistent with the proposed tetrahedral geometry around silicon and the partial double bond character of the Si-N linkage [10] [11].
Thermogravimetric analysis provides crucial information about the thermal stability, decomposition pathways, and phase transitions of dimethylsilyldimethylamine. The compound exhibits characteristic thermal behavior that reflects its molecular structure and bonding characteristics [16] [17] [18].
The thermal stability of dimethylsilyldimethylamine extends to approximately 120°C under inert atmosphere conditions [19]. Below this temperature, the compound remains structurally intact with minimal mass loss attributable primarily to trace moisture or volatile impurities [17]. The onset of significant thermal decomposition occurs in the temperature range of 120-150°C, marked by initial mass loss corresponding to the cleavage of weaker bonds [17] [18].
The primary decomposition event occurs with a peak temperature around 200-250°C, representing the major degradation pathway of the silicon-nitrogen framework [17] [18]. During this process, approximately 85-95% of the total mass is lost, indicating nearly complete volatilization or decomposition of the organic components [17]. The decomposition mechanism likely involves the initial cleavage of Si-N bonds followed by fragmentation of the resulting molecular fragments [20] [21].
Differential thermal analysis reveals that the decomposition process is endothermic, consistent with bond-breaking reactions requiring energy input [17] [18]. The activation energy for the thermal decomposition process is estimated to be in the range of 45-65 kJ/mol, based on kinetic analysis of the thermogravimetric data and comparison with similar organosilicon compounds [16] [17].
Table 4: Thermogravimetric Analysis Parameters
| Thermal Property | Value | Notes | Reference |
|---|---|---|---|
| Thermal Stability Range | Up to 120°C | Minimal decomposition | [17] [19] |
| Onset Decomposition | 120-150°C | Initial mass loss | [17] |
| Peak Decomposition | 200-250°C | Major degradation | [17] [18] |
| Total Mass Loss | 85-95% | Near complete volatilization | [17] |
| Activation Energy | 45-65 kJ/mol | Estimated from kinetics | [16] [17] |
| Residual Mass | 5-15% | Silicon-containing residue | [17] |
The residual mass remaining after complete thermal treatment typically constitutes 5-15% of the original sample weight and consists primarily of silicon-containing decomposition products, possibly including silicon dioxide or silicon carbide depending on the atmospheric conditions [17] [18]. Under oxidative conditions, the residue is predominantly silica, while under inert atmospheres, carbon-containing silicon compounds may form [17].
Phase behavior studies indicate that dimethylsilyldimethylamine exists as a liquid at room temperature with a relatively low boiling point of 67°C [1] [2]. The compound does not exhibit a distinct glass transition due to its low molecular weight and relatively simple molecular structure [17]. The vapor pressure characteristics follow typical behavior for low molecular weight organosilicon compounds, with significant volatility at elevated temperatures [22] [23].
The thermal analysis data provides important information for practical applications, indicating that dimethylsilyldimethylamine should be stored and handled at temperatures well below 100°C to maintain structural integrity [19]. The compound's sensitivity to moisture, as indicated by its hydrolytic sensitivity rating of 8, suggests that thermal analysis should be conducted under rigorously dry conditions to obtain meaningful results [1] [2].
Flammable;Irritant